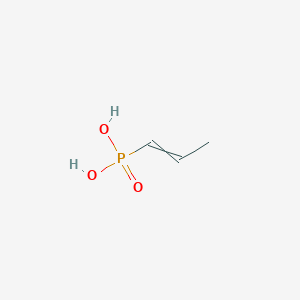
Phosphonic acid, (1Z)-1-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1Z)-1-propenyl-, also known as Phosphonic acid, (1Z)-1-propenyl-, is a useful research compound. Its molecular formula is C3H7O3P and its molecular weight is 122.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, (1Z)-1-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (1Z)-1-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Hydrolysis and Stability
The phosphonic acid group exhibits stability under mild conditions but undergoes hydrolysis or P–C bond cleavage under acidic or oxidative environments:
-
Oxidative Degradation :
Strong oxidants like Mn(II)/O₂ cleave the P–C bond, converting the compound to phosphate .
Nucleophilic Addition
The α,β-unsaturated system allows Michael addition or nucleophilic attack at the β-carbon:
-
Water Addition :
In aqueous acidic media, the carbenium ion intermediate (9 ) reacts with water to form hydroxyalkylphosphonic acids (e.g., 5g ) . -
Nitrite Addition :
Competing nitrite (NO₂⁻) addition generates nitroalkylphosphonic acid derivatives .
Polymerization
Vinylphosphonic acids undergo radical or ionic polymerization to form poly(vinylphosphonic acid), a material with ion-conducting properties .
Horner–Wadsworth–Emmons Reaction
As a phosphonate derivative, it may participate in olefination reactions with aldehydes, though direct examples are not documented in the provided sources .
Rearrangement Pathways
Carbenium ion intermediates (9 ) derived from (1Z)-1-propenylphosphonic acid can rearrange to more stable configurations:
-
Cyclic Intermediate Formation :
Steric hindrance promotes cyclization, as seen in the reaction of 1g , leading to rearranged hydroxyalkylphosphonic acids (e.g., 5″g ) .
Byproduct Formation
Phosphoric acid (H₃PO₄) is a common byproduct in reactions involving (1Z)-1-propenylphosphonic acid, arising from:
Structural and Mechanistic Insights
常见问题
Basic Research Questions
Q. What are the recommended analytical techniques for detecting (1Z)-1-propenylphosphonic acid in plant tissues, and how are quantification challenges addressed?
To detect and quantify (1Z)-1-propenylphosphonic acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Key challenges include distinguishing it from fosetyl-Al degradation products and addressing variable reporting limits (RLs) across laboratories. For instance, RLs range from 0.01 mg/kg to 0.2 mg/kg in the EU, requiring normalization to fosetyl equivalents using molar ratios (phosphonic acid MW = 82 g/mol; fosetyl MW = 110 g/mol). A detection of 0.1 mg/kg phosphonic acid converts to 0.13 mg/kg fosetyl . Laboratories must report both individual and summed residues to avoid misinterpretation .
Q. How is the stereochemistry of (1Z)-1-propenylphosphonic acid confirmed during synthesis?
Stereochemical confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . The Z-configuration is identified via coupling constants in ¹H NMR (e.g., vinyl proton splitting patterns) and corroborated by crystallographic data showing spatial arrangement. Computational methods like density functional theory (DFT) further validate the stability of the Z-isomer compared to the E-form .
Advanced Research Questions
Q. How does the stereochemistry of (1Z)-1-propenylphosphonic acid influence its coordination chemistry in metal-organic frameworks (MOFs)?
The Z-configuration enhances steric accessibility of the phosphonic acid group, enabling tridentate coordination with metals like Cu²⁺ or lanthanides. This facilitates the synthesis of homochiral MOFs with applications in catalysis and proton conduction. Experimental studies use powder XRD and infrared spectroscopy to confirm ligand-metal binding modes. For example, Z-isomers form more porous frameworks than E-isomers due to reduced steric hindrance .
Q. What methodologies resolve contradictions in attributing phosphonic acid residues to synthetic vs. natural origins in organic crops?
Tracing residues requires isotopic labeling and degradation pathway analysis . Phosphonic acid from fosetyl-Al degradation exhibits distinct δ¹⁸O isotopic signatures compared to microbial or plant-synthesized sources. Additionally, longitudinal field studies monitor perennial crops (e.g., fruit trees) to differentiate historical fosetyl-Al use (residues persist for years) from recent contamination. Multi-year audits and operator risk assessments are mandated under EU organic regulations .
Q. How do sulfonic-phosphonic acid copolymer ionomers affect proton transport in fuel cell membranes?
In perfluorinated ionomers , sulfonic acid groups enhance hydrophilicity, while phosphonic acid groups stabilize proton hopping via hydrogen-bonding networks. Molecular dynamics simulations show that phosphonic acid’s strong electrostatic interactions slow hydronium ion mobility but improve thermal stability. Experimental validation uses electrochemical impedance spectroscopy and small-angle X-ray scattering (SAXS) to correlate morphology (e.g., phase-segregated domains) with proton conductivity .
Q. Key Findings
- Environmental Persistence : (1Z)-1-propenylphosphonic acid accumulates in perennial crops, with residues detectable years after application .
- Degradation Pathways : In soil, microbial degradation dominates, but UV irradiation and advanced oxidation processes (AOPs) are effective in water treatment .
- Material Science Applications : Z-isomers enable chiral MOFs with proton conductivities >10⁻² S/cm, critical for energy storage .
属性
分子式 |
C3H7O3P |
|---|---|
分子量 |
122.06 g/mol |
IUPAC 名称 |
prop-1-enylphosphonic acid |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6) |
InChI 键 |
XWCIXXXLOAAWPU-UHFFFAOYSA-N |
规范 SMILES |
CC=CP(=O)(O)O |
同义词 |
cis-propenylphosphonate PPOH propenylphosphonic acid propenylphosphonic acid, (E)-isomer trans-propenylphosphonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















